Tranquo-buscopan Tranquo-buscopan
Brand Name: Vulcanchem
CAS No.: 78940-00-8
VCID: VC1606602
InChI: InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1
SMILES: CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]
Molecular Formula: C36H41BrClN3O6
Molecular Weight: 727.1 g/mol

Tranquo-buscopan

CAS No.: 78940-00-8

Cat. No.: VC1606602

Molecular Formula: C36H41BrClN3O6

Molecular Weight: 727.1 g/mol

* For research use only. Not for human or veterinary use.

Tranquo-buscopan - 78940-00-8

Specification

CAS No. 78940-00-8
Molecular Formula C36H41BrClN3O6
Molecular Weight 727.1 g/mol
IUPAC Name (9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide
Standard InChI InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1
Standard InChI Key ATGMDWUJNKJMKX-KQLUJJFISA-M
Isomeric SMILES CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]
SMILES CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]
Canonical SMILES CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Introduction

Chemical Composition and Structure

Tranquo-Buscopan is a compound with the molecular formula C36H41BrClN3O6 and a molecular weight of 727.1 g/mol . It is identified by the CAS number 78940-00-8 . The chemical structure suggests that Tranquo-Buscopan is a mixture containing two primary component compounds:

  • A quaternary ammonium compound derived from hyoscine (scopolamine butylbromide)

  • A benzodiazepine component (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one)

The full IUPAC name is: (9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide .

Chemical Properties

The complex structure of Tranquo-Buscopan combines elements of both anticholinergic and benzodiazepine compounds, as reflected in its physical and chemical properties. The following table summarizes the key chemical identifiers and properties:

PropertyValue
Molecular FormulaC36H41BrClN3O6
Molecular Weight727.1 g/mol
CAS Number78940-00-8
InChI KeyATGMDWUJNKJMKX-KQLUJJFISA-M
Physical AppearanceCrystalline powder
Canonical SMILESCCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Pharmacological Mechanism of Action

The dual nature of Tranquo-Buscopan provides a complementary pharmacological profile that targets both smooth muscle spasm and anxiety-related symptoms.

Anticholinergic Component

The hyoscine butylbromide component of Tranquo-Buscopan functions as an anticholinergic agent with high affinity for muscarinic receptors located on smooth muscle cells, particularly in the gastrointestinal tract . This component:

  • Blocks muscarinic receptors, preventing acetylcholine from binding and activating these receptors

  • Exerts a spasmolytic action on smooth muscle in the gastrointestinal, biliary, and genitourinary tracts

  • Provides a ganglion-blocking effect by binding to nicotinic receptors

The anticholinergic action produces a smooth-muscle relaxing effect that is particularly effective for relieving pain associated with muscle spasms .

Benzodiazepine Component

The benzodiazepine component appears similar to oxazepam in structure and likely contributes anxiolytic, sedative, and muscle relaxant properties to the compound . This component:

  • Likely acts on GABA-A receptors in the central nervous system

  • Enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA)

  • Contributes to the management of anxiety and tension that may accompany painful spasmodic conditions

Clinical Applications and Therapeutic Uses

Based on the available literature, Tranquo-Buscopan has been investigated for several clinical applications that leverage its dual pharmacological profile.

Gastrointestinal Disorders

The anticholinergic properties of Tranquo-Buscopan make it potentially useful for treating:

  • Abdominal pain associated with gastrointestinal spasms

  • Irritable bowel syndrome (IBS)

  • Colicky pain from biliary or renal stones

A comparative study mentioned in the literature suggests that Tranquo-Buscopan has been evaluated alongside standard Buscopan (hyoscine butylbromide) for the treatment of functional abdominal distress .

Gynecological Applications

Historical literature indicates Tranquo-Buscopan has been used in gynecological practice, as evidenced by a 1966 German publication titled "Tranquo-buscopan in gynecology" . The compound's spasmolytic and anxiolytic properties may be beneficial for:

  • Dysmenorrhea (painful menstruation)

  • Pelvic pain with anxiety components

  • Spasmodic conditions of the female reproductive tract

Anxiety Management

The benzodiazepine component of Tranquo-Buscopan suggests potential applications in managing:

  • Anxiety disorders

  • Short-term relief of anxiety symptoms

  • Tension, agitation, and irritability, particularly in older patients

  • Anxiety associated with alcohol withdrawal

Pharmacokinetic Profile

The pharmacokinetic properties of Tranquo-Buscopan likely combine characteristics of both its component compounds. While specific data for the combination product is limited, we can infer properties based on its constituents:

Metabolism and Elimination

The hyoscine butylbromide component undergoes metabolism primarily through hydrolysis of the ester bond . The benzodiazepine component likely undergoes hepatic metabolism with glucuronidation as a major pathway .

Research Findings and Clinical Studies

The available literature suggests several research findings related to Tranquo-Buscopan, though comprehensive modern clinical trials appear limited.

Comparative Studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator